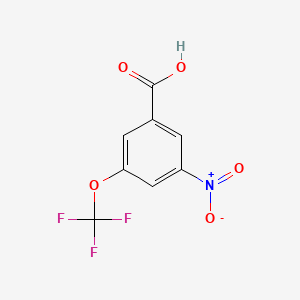

3-Nitro-5-(trifluoromethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-4(7(13)14)1-5(3-6)12(15)16/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBXVJDKTNZJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803884-01-6 | |

| Record name | 3-nitro-5-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical properties of 3-Nitro-5-(trifluoromethoxy)benzoic acid

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-5-(trifluoromethoxy)benzoic acid

Introduction

3-Nitro-5-(trifluoromethoxy)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key functional groups onto a benzene ring: a carboxylic acid, a nitro group, and a trifluoromethoxy group. This unique combination of substituents imparts a distinct set of chemical and physical properties, making it a valuable building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

The trifluoromethoxy (-OCF₃) group is a bioisostere of other functionalities and is known to enhance critical drug-like properties such as lipophilicity, metabolic stability, and binding affinity. The nitro (-NO₂) group is a strong electron-withdrawing group that can be used as a synthetic handle for further transformations (e.g., reduction to an amine) or exploited for its electronic properties. The carboxylic acid (-COOH) provides a reactive site for forming amide, ester, or other linkages. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specialized chemical intermediate.

Physicochemical Properties

The properties of 3-Nitro-5-(trifluoromethoxy)benzoic acid are dictated by its molecular structure. A summary of its key identifiers and calculated properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₄F₃NO₅ | [1] |

| Molecular Weight | 251.12 g/mol | [1] |

| Monoisotopic Mass | 251.00415 Da | [1] |

| CAS Number | Not assigned | |

| Appearance | Predicted: White to pale yellow solid | Inferred from similar compounds[2] |

| Predicted XlogP | 2.5 | [1] |

| Storage | Sealed in dry, room temperature conditions | Inferred from similar compounds[3] |

Proposed Synthesis: Electrophilic Nitration

Causality of Experimental Design: The choice of a mixed-acid system is critical. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in this reaction[6]. The reaction must be performed at low temperatures (0-5 °C) to control the highly exothermic nature of the nitration and to minimize the formation of unwanted side products[7]. The directing effects of the substituents on the starting material determine the regiochemical outcome. The carboxylic acid is a meta-director, while the trifluoromethoxy group is an ortho-, para-director[6][7]. In this case, the substitution occurs at the 5-position, which is meta to the carboxylic acid and ortho to the trifluoromethoxy group, indicating that the carboxylic acid's directing effect is dominant in positioning the incoming nitro group.

Experimental Protocol: Nitration of 3-(trifluoromethoxy)benzoic acid

Disclaimer: This is a proposed protocol based on analogous reactions. All work should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Nitrating Mixture:

-

In a flask submerged in an ice/salt bath, slowly add 15 mL of concentrated nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄) with constant stirring.

-

Maintain the temperature below 10 °C during the addition. Keep this mixture cooled.

-

-

Dissolution of Starting Material:

-

In a separate, larger flask (e.g., 250 mL three-neck flask equipped with a mechanical stirrer and thermometer), add 50 mL of concentrated sulfuric acid and cool it to 0 °C in an ice bath.

-

Slowly and portion-wise, add 0.05 mol (10.3 g) of 3-(trifluoromethoxy)benzoic acid to the cold sulfuric acid. Stir until all the solid has dissolved, ensuring the temperature does not exceed 5 °C.

-

-

Nitration Reaction:

-

Using a dropping funnel, add the prepared nitrating mixture dropwise to the dissolved starting material over a period of 45-60 minutes.

-

Crucially, maintain the reaction temperature between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir at this temperature for an additional 2-3 hours to ensure completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Slowly pour the reaction mixture over a slurry of 400 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

-

Allow the mixture to warm to room temperature while stirring.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the final product.

-

Reactivity and Electronic Structure

The chemical behavior of 3-Nitro-5-(trifluoromethoxy)benzoic acid is dominated by the strong electron-withdrawing nature of all three substituents.

-

Acidity: The presence of the nitro and trifluoromethoxy groups significantly increases the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid (pKa ≈ 4.2). Both groups pull electron density away from the carboxylate conjugate base, stabilizing it and thus lowering the pKa. For comparison, 3-nitrobenzoic acid has a pKa of 3.47, making it about ten times more acidic than benzoic acid[8]. The additional -OCF₃ group is expected to increase the acidity even further.

-

Aromatic Ring Reactivity: The aromatic ring is highly deactivated or "electron-poor." This makes it very resistant to further electrophilic aromatic substitution. The positions ortho and para to the nitro group (positions 2, 4, and 6) are particularly deactivated. This low reactivity can be advantageous in preventing unwanted side reactions in subsequent synthetic steps.

Sources

- 1. PubChemLite - 3-nitro-5-(trifluoromethoxy)benzoic acid (C8H4F3NO5) [pubchemlite.lcsb.uni.lu]

- 2. 3-Nitro-5-(trifluoromethyl)benzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 328-80-3|3-Nitro-5-(trifluoromethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. aablocks.com [aablocks.com]

- 5. 3-(Trifluoromethoxy)benzoic acid | CAS 1014-81-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

A Technical Guide to Sourcing and Quality Verification of High-Purity 3-Nitro-5-(trifluoromethoxy)benzoic Acid for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide addresses the procurement and quality assessment of high-purity 3-Nitro-5-(trifluoromethoxy)benzoic acid, a specialized chemical intermediate pertinent to pharmaceutical research and development. Recognizing the compound's limited commercial availability, this guide provides a comprehensive framework for navigating the sourcing process, emphasizing custom synthesis as a primary acquisition route. It further details robust analytical methodologies for identity confirmation and purity verification, ensuring the integrity of the material for downstream applications. This document serves as a practical resource for scientists and researchers, equipping them with the necessary tools to confidently source and qualify this critical reagent.

Introduction: The Challenge of Sourcing 3-Nitro-5-(trifluoromethoxy)benzoic Acid

3-Nitro-5-(trifluoromethoxy)benzoic acid is a highly specific organic molecule with potential applications in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its unique substitution pattern, featuring both a nitro group and a trifluoromethoxy group on the benzoic acid core, makes it a valuable building block for medicinal chemists and material scientists. However, a significant challenge for researchers is the apparent scarcity of this compound in the catalogs of major chemical suppliers.

A thorough search of the chemical market reveals a common point of confusion: the prevalence of the structurally similar 3-Nitro-5-(trifluoromethyl)benzoic acid . It is crucial for researchers to distinguish between the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, as their electronic and steric properties differ significantly, which can have a profound impact on the biological activity and physicochemical properties of the final products.

Navigating CAS Number Discrepancies

Further complicating the sourcing process is the existence of at least two CAS (Chemical Abstracts Service) numbers associated with 3-Nitro-5-(trifluoromethoxy)benzoic acid: 91456-69-4 and 1803884-01-6 . This ambiguity underscores the importance of rigorous analytical verification upon receipt of any material purported to be this compound. Researchers should treat any sourced sample with due diligence, employing the analytical methods detailed in this guide to confirm its identity and purity, regardless of the CAS number provided by the supplier.

Given these challenges, the most viable route for obtaining high-purity 3-Nitro-5-(trifluoromethoxy)benzoic acid is often through custom synthesis . This approach, while more involved than purchasing a stock item, offers the advantage of a defined synthetic route and the potential for a detailed impurity profile from the contract research organization (CRO) or custom synthesis company.

The Path to Acquisition: Custom Synthesis and Supplier Qualification

Engaging a custom synthesis provider is a critical step that requires careful consideration. The selection of a competent and reliable partner is paramount to obtaining a high-quality product.

Identifying and Vetting Custom Synthesis Suppliers

A number of companies specialize in the custom synthesis of complex organic molecules. When approaching these vendors, it is advisable to provide a detailed specification sheet, including:

-

Chemical Name: 3-Nitro-5-(trifluoromethoxy)benzoic acid

-

CAS Number(s): 91456-69-4 (and noting the alternative 1803884-01-6)

-

Required Purity: Specify the minimum acceptable purity level (e.g., >98%).

-

Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes, at a minimum, ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry data.

-

Impurity Profile: If possible, request information on any known or potential impurities.

Workflow for Sourcing and Qualification

The following diagram illustrates a recommended workflow for sourcing and qualifying a specialized chemical like 3-Nitro-5-(trifluoromethoxy)benzoic acid.

Caption: Workflow for Sourcing and Qualification.

Analytical Verification: Establishing Identity and Purity

Upon receipt of the synthesized compound, a rigorous in-house analytical program is essential to confirm its identity and determine its purity. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, capable of separating the target compound from non-volatile impurities. A well-developed HPLC method will provide a quantitative measure of purity as a percentage of the total peak area.

Table 1: Example HPLC Method for Purity Determination of Aromatic Acids

| Parameter | Recommended Conditions | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic carboxylic acids. |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) | The organic solvent elutes the compound, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to sharper peaks. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The aromatic ring and nitro group provide strong UV absorbance. A DAD allows for peak purity analysis. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume for analytical runs. |

| Gradient | A gradient of increasing acetonitrile concentration | Ensures elution of both the main compound and any more or less polar impurities. |

-

Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). Degas both solutions.

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 1 mg/mL.

-

Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection and Data Acquisition: Inject the sample and run the gradient method. Collect data for a sufficient time to ensure all components have eluted.

-

Data Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For acidic compounds like benzoic acids, derivatization is often necessary to increase volatility.

-

Derivatization: To a solution of the sample in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to facilitate the reaction.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC will separate the components, and the MS will provide mass spectra for identification.

-

Data Interpretation: Compare the mass spectra of any impurity peaks to spectral libraries to identify potential contaminants.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.[1] It relies on the use of a certified internal standard.[2]

-

Sample Preparation: Accurately weigh a precise amount of the synthesized compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

-

Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

-

Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:[3]

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Safe Handling and Storage

As with any laboratory chemical, proper handling and storage procedures are essential. While a specific Safety Data Sheet (SDS) for 3-Nitro-5-(trifluoromethoxy)benzoic acid may not be readily available, guidance can be taken from the SDS for structurally similar compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The acquisition of high-purity 3-Nitro-5-(trifluoromethoxy)benzoic acid presents a notable challenge for researchers due to its limited commercial availability and the potential for confusion with its trifluoromethyl analog. This guide provides a comprehensive strategy to overcome these obstacles, emphasizing the importance of custom synthesis and rigorous analytical verification. By following the outlined procedures for supplier qualification and in-house quality control using HPLC, GC-MS, and qNMR, scientists can confidently source and qualify this specialized reagent, ensuring the integrity and success of their research and development endeavors.

References

- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.

- Chemical Label. (n.d.). 3-nitro-5-(trifluoromethoxy)benzoic acid.

- ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)

- BenchChem. (2025). A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)

- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.

- Choi, K., & Ahn, S. (2021).

- Hansen, K. J., Johnson, H. O., McKelvey, F. D., & Reagen, W. K. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology, 35(4), 766–770.

- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?.

- Sigma-Aldrich. (2020, October 1).

- CymitQuimica. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid.

- Thermo Scientific Chemicals. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid, 97% 25 g.

- RSSL. (n.d.).

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.

- S-prep GmbH. (n.d.). Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe.

- HELIX Chromatography. (2018, February 16). Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column.

- Sigma-Aldrich. (n.d.). 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID AldrichCPR.

- Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.

- Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.

- Echemi. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid.

- LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

- ResearchGate. (n.d.).

- ChemicalBook. (2026, January 13). 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 328-80-3.

- Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Nitro-5-(trifluoromethyl)benzoic acid | CAS 328-80-3.

- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.

- Sanchemy. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 3-nitro-5-sulfobenzoic acid.

Sources

Application Notes and Protocols: Functionalization of the Nitro Group in 3-Nitro-5-(trifluoromethoxy)benzoic acid

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the functionalization of the nitro group in 3-Nitro-5-(trifluoromethoxy)benzoic acid. The primary focus is on the reduction of the nitro moiety to a primary amine, a critical transformation for accessing a wide array of valuable intermediates in pharmaceutical and materials science. This guide details multiple field-proven protocols, explains the causality behind experimental choices, and presents a comparative analysis of common methodologies to ensure scientific integrity and practical applicability.

Introduction and Strategic Considerations

The Role of 3-Nitro-5-(trifluoromethoxy)benzoic Acid in Synthesis

3-Nitro-5-(trifluoromethoxy)benzoic acid is a key aromatic building block characterized by a unique substitution pattern. The trifluoromethoxy (-OCF₃) group imparts increased lipophilicity and metabolic stability, while the carboxylic acid and nitro groups provide versatile handles for further chemical modification. The electron-withdrawing nature of all three substituents significantly influences the reactivity of the aromatic ring, making the functionalization of the nitro group a strategic and often primary step in multi-step synthetic sequences. The successful transformation of this compound into its amino derivative, 3-Amino-5-(trifluoromethoxy)benzoic acid, opens pathways to a diverse range of complex molecules, including active pharmaceutical ingredients (APIs).

The Nitro Group as a Versatile Functional Handle

The aromatic nitro group is one of the most important functional groups in organic synthesis.[1][2] Its strong electron-withdrawing properties can activate a molecule for certain reactions, but its true versatility lies in its capacity to be transformed into a variety of other functional groups.[3][4] The most common and synthetically valuable transformation is its reduction to a primary amine (-NH₂). This conversion is pivotal as aromatic amines are precursors to amides, sulfonamides, ureas, carbamates, and diazonium salts, which can be further converted into a wide range of functionalities.

Reactivity Profile of the Aromatic System

The 3-Nitro-5-(trifluoromethoxy)benzoic acid molecule contains three deactivating, meta-directing groups. During electrophilic aromatic substitution, this substitution pattern makes the ring highly electron-deficient. Conversely, the primary transformation discussed herein—the reduction of the nitro group—converts a strongly deactivating group into a potent activating, ortho-, para-directing amino group, fundamentally altering the electronic properties and subsequent reactivity of the aromatic core.[5]

Core Transformation: Reduction to 3-Amino-5-(trifluoromethoxy)benzoic acid

The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic chemistry.[5] The process involves a six-electron reduction, typically proceeding through nitroso and hydroxylamine intermediates. While these intermediates can sometimes be isolated, most protocols are designed to drive the reaction to completion to form the stable amine product.[6]

Mechanistic Overview of Nitro Group Reduction

The reduction can be broadly categorized into two main pathways:

-

Catalytic Hydrogenation: This involves the use of a metal catalyst (e.g., Palladium, Platinum, Nickel) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate). The reaction occurs on the surface of the catalyst where the nitro group is sequentially reduced.[7][8]

The choice of method depends on several factors, including the presence of other reducible functional groups (chemoselectivity), scalability, cost, and safety considerations.

Comparison of Common Reduction Methodologies

The following table summarizes the key features of the protocols detailed in this guide. This allows for a quick comparison to aid in selecting the most appropriate method for a given research objective.

| Method | Reagents | Hydrogen Source | Key Advantages | Key Disadvantages | Chemoselectivity |

| A: Catalytic Hydrogenation | 10% Pd/C, H₂ | H₂ Gas | High yield, clean reaction, easy workup.[7] | Requires specialized pressure equipment, potential for over-reduction of other groups. | Can reduce C=C bonds, benzyl groups, and some halides. |

| B: Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂ | Ammonium Formate | Safer than H₂ gas, mild conditions, excellent yields.[12][13][14] | Catalyst can be pyrophoric; ammonium formate stoichiometry is crucial. | Generally high, tolerates many functional groups.[12][15] |

| C: Iron Reduction | Fe powder, NH₄Cl or AcOH | H₂O (Proton Source) | Cost-effective, environmentally benign, highly chemoselective.[9][10][16] | Stoichiometric metal waste, longer reaction times, potentially harsh workup. | Excellent; tolerates halides, carbonyls, nitriles, and esters.[10][16] |

| D: Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Protonated Solvent | Mild conditions, good for sensitive substrates.[7][11] | Generates significant tin waste, which is toxic and difficult to remove.[11] | Good; tolerates many functional groups.[7] |

| E: Sodium Dithionite | Na₂S₂O₄ | Self-reducing | Useful in aqueous/biphasic systems, mild.[17][18][19] | Can require phase-transfer catalysts, generates sulfur byproducts. | Good, can be selective in the presence of other reducible groups.[18] |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon and H₂

This method is highly efficient and often provides very clean product, but requires appropriate pressure hydrogenation equipment.

-

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

-

Celite™

-

-

Procedure:

-

To a pressure-rated reaction vessel, add 3-Nitro-5-(trifluoromethoxy)benzoic acid and the solvent (approx. 0.1 M concentration).

-

Carefully add 10% Pd/C to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably wet with solvent.

-

Seal the vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with an inert gas (N₂ or Ar) three times, then carefully introduce hydrogen gas to the desired pressure (typically 30-50 psi).

-

Begin vigorous stirring or shaking and monitor the reaction by observing hydrogen uptake. The reaction can also be monitored by TLC or LC-MS.

-

Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen gas and purge the vessel with inert gas.

-

Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-(trifluoromethoxy)benzoic acid, which can be purified by recrystallization or chromatography if necessary.

-

Protocol B: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

A much safer and more convenient alternative to using hydrogen gas, this method generates hydrogen in situ.[13][15]

-

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (10 mol% Pd)

-

Ammonium formate (NH₄HCO₂) (3.0 - 5.0 eq)[13]

-

Methanol (MeOH)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Nitro-5-(trifluoromethoxy)benzoic acid in methanol.

-

To this solution, add ammonium formate followed by the 10% Pd/C catalyst.

-

Heat the mixture to reflux (approx. 65 °C) and stir vigorously. The reaction is often accompanied by gas evolution (CO₂ and NH₃).[12]

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting residue can be partitioned between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.

-

Protocol C: Reduction using Iron Powder in Acidic Medium

-

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Iron powder (<100 mesh) (3.0 - 5.0 eq)

-

Ammonium chloride (NH₄Cl) (4.0 - 5.0 eq) or Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) / Water mixture (e.g., 4:1)

-

-

Procedure:

-

In a round-bottom flask, suspend 3-Nitro-5-(trifluoromethoxy)benzoic acid, iron powder, and ammonium chloride in the ethanol/water solvent system.

-

Heat the mixture to reflux (80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Once complete, cool the reaction to room temperature and filter the hot solution through Celite™ to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be taken up in ethyl acetate and washed with saturated sodium bicarbonate solution to remove any remaining acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

-

Protocol D: Reduction using Tin(II) Chloride (SnCl₂)

This method is known for its mildness and is effective for substrates that may be sensitive to catalytic hydrogenation.[7][11]

-

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

-

Procedure:

-

Dissolve 3-Nitro-5-(trifluoromethoxy)benzoic acid in ethanol in a round-bottom flask.

-

Add a solution of SnCl₂·2H₂O in concentrated HCl to the flask. The reaction is often exothermic. An ice bath can be used to maintain the temperature below 50 °C.

-

After the initial exotherm subsides, stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours, monitoring by TLC.

-

Upon completion, cool the reaction in an ice bath and carefully basify by slow addition of a concentrated NaOH or Na₂CO₃ solution until the pH is ~8-9. This will precipitate tin hydroxides.

-

Filter the resulting slurry through Celite™, washing the solid cake extensively with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired amine.

-

Protocol E: Reduction using Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a versatile and reliable reducing agent for aromatic nitro groups, often used in aqueous or biphasic systems.[17][19][20]

-

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq)

-

Sodium dithionite (Na₂S₂O₄) (3.0 - 5.0 eq)

-

Sodium bicarbonate (NaHCO₃) or another base

-

Solvent system: e.g., Dichloromethane (DCM)/Water or Tetrahydrofuran (THF)/Water

-

-

Procedure:

-

Dissolve 3-Nitro-5-(trifluoromethoxy)benzoic acid in the organic solvent (e.g., THF).

-

In a separate flask, prepare an aqueous solution of sodium dithionite and sodium bicarbonate.

-

Add the aqueous dithionite solution to the solution of the nitro compound.

-

Stir the resulting biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C). A phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (TBAHS) can be added to accelerate the reaction.[18]

-

Monitor the reaction by TLC. Once the starting material is consumed (typically 2-5 hours), transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the product.

-

Workflow and Process Visualization

Reaction Scheme

The following diagram illustrates the central transformation discussed in this guide.

Caption: General reduction of the nitro group to an amine.

Decision Workflow for Method Selection

This workflow provides a logical path for selecting the most suitable reduction protocol based on common laboratory constraints and substrate properties.

Caption: Decision tree for selecting a nitro reduction protocol.

Safety and Handling

-

3-Nitro-5-(trifluoromethoxy)benzoic acid: May cause skin and eye irritation. Handle with appropriate PPE.

-

Catalysts (Pd/C): Can be pyrophoric, especially when dry. Handle in an inert atmosphere or as a solvent slurry.

-

Hydrogen Gas: Highly flammable and explosive. Use only with certified pressure equipment in a well-ventilated area free of ignition sources.

-

Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with extreme care.

-

Metal Powders (Fe, Sn): Fine powders can be flammable. Avoid creating dust.

-

Sodium Dithionite: Can decompose upon contact with water and acid, releasing toxic SO₂ gas. Store in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Iron Catalyzed Reduction of Nitro Compounds - ResearchGate. (n.d.). Retrieved February 16, 2026, from [Link]

-

Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 16, 2026, from [Link]

-

Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 16, 2026, from [Link]

-

Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. [Link]

-

Palladium-Catalyzed Reductive Coupling of Nitroarenes with Phenols leading to N-Cyclohexylanilines - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]

-

Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. (n.d.). Retrieved February 16, 2026, from [Link]

-

Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. (2020, February 24). Retrieved February 16, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Retrieved February 16, 2026, from [Link]

-

Bahadur, V., Dehade, A. S., Das, D., Kamath, P., Pal, S., Manjunath, B., & Mukhopadhyay, P. P. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Advances, 15(34), 21865–21870. [Link]

-

Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium | CCS Chemistry - Chinese Chemical Society. (2023, April 19). Retrieved February 16, 2026, from [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

-

Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. (2022, April 7). Retrieved February 16, 2026, from [Link]

-

A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]

-

Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 1). Retrieved February 16, 2026, from [Link]

-

Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents. (n.d.).

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. (2025, August 6). Retrieved February 16, 2026, from [Link]

-

Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. (n.d.). Retrieved February 16, 2026, from [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).

-

Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 145–151. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).

-

Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 - Sciencemadness.org. (2011, August 14). Retrieved February 16, 2026, from [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 16, 2026, from [Link]

-

Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? (2017, September 12). Retrieved February 16, 2026, from [Link]

-

Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 16, 2026, from [Link]

-

Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review t - Zenodo. (n.d.). Retrieved February 16, 2026, from [Link]

-

Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved February 16, 2026, from [Link]

-

Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. (2020, August 4). Retrieved February 16, 2026, from [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). Retrieved February 16, 2026, from [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved February 16, 2026, from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

- Process for the reduction of nitro derivatives to amines - Google Patents. (n.d.).

-

3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved February 16, 2026, from [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved February 16, 2026, from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents. (n.d.).

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25). Retrieved February 16, 2026, from [Link]

-

Nitro-containing pharmaceuticals and functional materials - ResearchGate. (n.d.). Retrieved February 16, 2026, from [Link]

Sources

- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. svedbergopen.com [svedbergopen.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. zenodo.org [zenodo.org]

- 16. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 17. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note & Protocol: Synthesis of Trifluoromethoxy-Substituted Anilines from Benzoic Acid Precursors

Abstract

This document provides a comprehensive guide for the synthesis of trifluoromethoxy-substituted anilines, critical building blocks in modern medicinal chemistry, starting from readily accessible benzoic acid precursors. The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, modulate lipophilicity, and alter pKa, thereby improving the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This guide details robust and scalable protocols for converting trifluoromethoxy-substituted benzoic acids into the corresponding anilines via isocyanate-mediated rearrangement reactions. Emphasis is placed on the Curtius rearrangement, utilizing diphenylphosphoryl azide (DPPA) as a safe and efficient reagent. We provide a detailed mechanistic rationale, step-by-step experimental procedures, comparative analysis of alternative methods, and troubleshooting insights to ensure reliable and reproducible execution.

Introduction: The Strategic Value of the -OCF3 Group

The trifluoromethoxy (-OCF3) group has emerged as a paramount substituent in drug discovery. Its unique electronic properties—strong electron-withdrawing character and high electronegativity—combined with its significant lipophilicity (Hansch parameter π ≈ 1.04) make it a powerful tool for molecular engineering.[1] Unlike its trifluoromethyl (-CF3) counterpart, the -OCF3 group is a "lipophilic electron-withdrawer," a rare combination that allows chemists to fine-tune a molecule's properties to overcome common drug development hurdles such as poor permeability and rapid metabolic degradation.[2]

Trifluoromethoxy-substituted anilines are particularly valuable as they serve as versatile scaffolds for a wide range of pharmaceuticals, including anticancer agents and neuroprotective drugs.[3] The synthetic challenge lies in efficiently introducing the amine functionality onto the aromatic ring. The conversion of a carboxylic acid to a primary amine, a transformation involving the loss of one carbon atom, is an elegant solution. This application note focuses on the most reliable methods for achieving this transformation, starting from trifluoromethoxy-substituted benzoic acids.

Overview of Synthetic Strategies

The conversion of a carboxylic acid to an aniline is fundamentally a decarboxylative amination. This is most effectively achieved through a class of reactions known as rearrangement reactions, which proceed through a common isocyanate intermediate. The primary methods applicable to trifluoromethoxy-substituted benzoic acids are:

-

The Curtius Rearrangement: Involves the thermal decomposition of an acyl azide to form an isocyanate, which is then hydrolyzed to the amine. Modern variants utilize safer reagents like diphenylphosphoryl azide (DPPA) to generate the acyl azide in situ directly from the carboxylic acid.[4][5] This method is often preferred for its mild conditions and broad functional group tolerance.[4]

-

The Schmidt Reaction: Reacts a carboxylic acid directly with hydrazoic acid (HN3) in the presence of a strong acid catalyst to form the protonated acyl azide, which then rearranges.[6][7] While effective, this method requires the handling of highly toxic and explosive hydrazoic acid.[8]

-

The Hofmann Rearrangement: Converts a primary amide, derived from the benzoic acid, into the corresponding amine with one less carbon atom using a reagent like bromine in a strong base.[9][10][11] This requires an additional synthetic step (amide formation) from the starting benzoic acid.[12]

Given its operational simplicity, safety profile, and high efficiency, this guide will focus primarily on the DPPA-mediated one-pot Curtius rearrangement .

The Curtius Rearrangement: Mechanism and Rationale

The one-pot Curtius rearrangement using DPPA is a robust method that avoids the isolation of potentially explosive acyl azide intermediates.[4] The reaction proceeds through a well-defined mechanism, making it a reliable and predictable transformation.

Mechanism Rationale:

-

Activation of the Carboxylic Acid: The reaction is initiated by a base (e.g., triethylamine, Et3N), which deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic phosphorus atom of DPPA.

-

Acyl Azide Formation: A mixed anhydride intermediate is formed, which is subsequently attacked by the azide anion (generated from DPPA). This nucleophilic acyl substitution releases diphenyl phosphate anion and forms the key acyl azide intermediate.[4][13]

-

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes rearrangement. The bond between the carbonyl carbon and the aryl group migrates to the adjacent nitrogen atom with the simultaneous expulsion of dinitrogen gas (N2). This concerted step proceeds with complete retention of the aryl group's configuration and forms the critical isocyanate intermediate.[14]

-

Trapping the Isocyanate: The highly electrophilic isocyanate can be trapped with a nucleophile. For the synthesis of anilines, the isocyanate is hydrolyzed. This occurs via the addition of water to form an unstable carbamic acid, which spontaneously decarboxylates (loses CO2) to yield the final primary amine.[15][9] Alternatively, trapping with an alcohol (e.g., tert-butanol) yields a stable carbamate (e.g., Boc-protected aniline), which can be easily isolated and deprotected in a subsequent step.

dot digraph "Curtius_Rearrangement_Workflow" { graph [ rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", label="General Workflow: Benzoic Acid to Aniline via Curtius Rearrangement", fontcolor="#202124", fontsize=14 ];

node [ shape=box, style="filled,rounded", fontname="Arial", fontsize=11, width=2, height=0.8 ];

// Nodes start [ label="Ar-COOH\n(Benzoic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; activated [ label="Acyl Azide Intermediate\n(Ar-CON3)", fillcolor="#FBBC05", fontcolor="#202124" ]; isocyanate [ label="Isocyanate\n(Ar-N=C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; end_amine [ label="Aniline\n(Ar-NH2)", fillcolor="#34A853", fontcolor="#FFFFFF" ]; end_carbamate [ label="Carbamate\n(Ar-NH-COOR')", fillcolor="#34A853", fontcolor="#FFFFFF" ];

// Edges start -> activated [ label="+ DPPA, Base", fontcolor="#5F6368", fontsize=10 ]; activated -> isocyanate [ label="Heat (Δ)\n- N2", fontcolor="#5F6368", fontsize=10 ]; isocyanate -> end_amine [ label="+ H2O\n- CO2", fontcolor="#5F6368", fontsize=10 ]; isocyanate -> end_carbamate [ label="+ R'OH", fontcolor="#5F6368", fontsize=10 ]; } caption: "Workflow for the Curtius Rearrangement."

Detailed Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol describes the synthesis of 4-(trifluoromethoxy)aniline from 4-(trifluoromethoxy)benzoic acid via a one-pot Curtius rearrangement, followed by acidic hydrolysis of the intermediate isocyanate.

4.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-(Trifluoromethoxy)benzoic acid | 206.12 | 5.15 g | 25.0 | Starting Material[16] |

| Diphenylphosphoryl azide (DPPA) | 275.24 | 7.57 g (5.9 mL) | 27.5 | 1.1 eq. |

| Triethylamine (Et3N) | 101.19 | 3.04 g (4.2 mL) | 30.0 | 1.2 eq. |

| tert-Butanol (t-BuOH) | 74.12 | 50 mL | - | Solvent & Trapping Agent |

| Toluene | - | 50 mL | - | Co-solvent |

| 6M Hydrochloric Acid (HCl) | - | 50 mL | - | For hydrolysis |

| Diethyl Ether (Et2O) | - | ~200 mL | - | For extraction |

| Saturated Sodium Bicarbonate (NaHCO3) | - | ~100 mL | - | For neutralization |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | For drying |

4.2. Step-by-Step Procedure

dot digraph "Protocol_Flow" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Experimental Protocol Flowchart" ];

node [ shape=box, style="filled,rounded", fontname="Arial", fontsize=10, penwidth=1.5 ];

// Nodes setup [label="1. Reaction Setup\n- Add benzoic acid, t-BuOH, Toluene to flask.\n- Stir to dissolve.", fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="2. Reagent Addition\n- Add Et3N, then DPPA dropwise at RT.", fillcolor="#FFFFFF", fontcolor="#202124"]; reflux [label="3. Reflux (Isocyanate Formation)\n- Heat to reflux (approx. 90-100 °C) for 3-4 hours.\n- Monitor N2 evolution.", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="4. Hydrolysis\n- Cool reaction.\n- Add 6M HCl and heat to 80 °C for 2 hours.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Work-up\n- Cool to RT.\n- Basify with NaHCO3.\n- Extract with Et2O.", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="6. Purification\n- Dry organic layers with MgSO4.\n- Concentrate in vacuo.\n- Purify via column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> reagents [style=bold, color="#5F6368"]; reagents -> reflux [style=bold, color="#5F6368"]; reflux -> hydrolysis [style=bold, color="#5F6368"]; hydrolysis -> workup [style=bold, color="#5F6368"]; workup -> purify [style=bold, color="#5F6368"]; } caption: "Step-by-step experimental workflow."

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethoxy)benzoic acid (5.15 g, 25.0 mmol), tert-butanol (50 mL), and toluene (50 mL). Stir the mixture at room temperature until all solids have dissolved.

-

Reagent Addition: To the stirred solution, add triethylamine (4.2 mL, 30.0 mmol). Subsequently, add diphenylphosphoryl azide (DPPA) (5.9 mL, 27.5 mmol) dropwise over 10 minutes. CAUTION: DPPA is toxic; handle in a well-ventilated fume hood.

-

Isocyanate Formation and Trapping: Heat the reaction mixture to reflux (oil bath temperature ~100-110 °C). Vigorous evolution of nitrogen gas should be observed. Maintain the reflux for 3-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC (thin-layer chromatography) for the disappearance of the starting benzoic acid. At this stage, the intermediate tert-butyl carbamate is formed.

-

Hydrolysis: Cool the reaction mixture to room temperature. Carefully add 6M HCl (50 mL) to the flask. CAUTION: Initial addition may cause gas evolution (CO2). Heat the biphasic mixture to 80 °C and stir vigorously for 2 hours to hydrolyze the carbamate.

-

Work-up: Cool the mixture to room temperature and transfer it to a separatory funnel. Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 4-(trifluoromethoxy)aniline, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product. The expected product is a liquid.[3][17]

Comparative Analysis and Troubleshooting

| Method | Key Reagents | Advantages | Disadvantages | Best Suited For |

| Curtius (DPPA) | DPPA, Et3N, Alcohol/H2O | One-pot procedure; mild conditions; high functional group tolerance; safer than alternatives.[4] | DPPA is costly and toxic; requires anhydrous conditions for carbamate formation. | General purpose, scalable synthesis, and use with sensitive substrates. |

| Schmidt | Hydrazoic Acid (HN3), H2SO4 | Direct conversion from carboxylic acid in one step.[6] | HN3 is extremely toxic and explosive; requires strong acidic conditions.[7][8] | Small-scale synthesis where the directness outweighs the significant safety hazards. |

| Hofmann | Amide, Br2, NaOH | Inexpensive reagents; well-established reaction.[10][11] | Requires a separate step to synthesize the amide precursor; harsh basic conditions.[12] | Substrates that are stable to strong base and where the two-step sequence is not a drawback. |

Troubleshooting Tips:

-

Low Yield:

-

Cause: Incomplete reaction or presence of water during isocyanate formation. Traces of water can lead to the formation of undesired symmetric urea byproducts.[18]

-

Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Extend reflux time and monitor by TLC.

-

-

Side Product Formation (Urea):

-

Cause: The intermediate isocyanate reacts with the newly formed aniline product.

-

Solution: Use a trapping agent like tert-butanol to form a stable carbamate intermediate, which is less reactive. The carbamate can then be cleanly hydrolyzed to the aniline as described in the protocol.

-

-

Difficulty in Purification:

-

Cause: Residual DPPA-related byproducts.

-

Solution: A mild acidic wash during the work-up can help remove basic impurities. Ensure proper neutralization before extraction.

-

Conclusion

The conversion of trifluoromethoxy-substituted benzoic acids to their corresponding anilines is a pivotal transformation for the synthesis of advanced pharmaceutical intermediates. The one-pot Curtius rearrangement using DPPA offers a superior combination of safety, efficiency, and operational simplicity compared to the Schmidt and Hofmann reactions. The detailed protocol provided herein is robust and scalable, enabling researchers in drug development to reliably access these high-value chemical building blocks. By understanding the underlying mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize this essential synthetic route.

References

-

Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Source: PMC (PubMed Central) URL: [Link]

-

Title: How can you convert benzoic acid to aniline? Source: Quora URL: [Link]

-

Title: Curtius Rearrangement: DPPA & Mechanism - Review & Example. Source: StudySmarter URL: [Link]

-

Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Source: PMC (PubMed Central), NIH URL: [Link]

-

Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Source: ResearchGate URL: [Link]

-

Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Source: PubMed URL: [Link]

-

Title: Curtius Rearrangement. Source: Organic Chemistry Portal URL: [Link]

-

Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Mechanism for creating acyl azide with dppa. Source: Reddit URL: [Link]

-

Title: Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Source: Almac Group URL: [Link]

-

Title: Aniline synthesis by amination (arylation). Source: Organic Chemistry Portal URL: [Link]

-

Title: Schmidt reaction. Source: Wikipedia URL: [Link]

-

Title: The Elusive One-Step Leap: From Benzoic Acid to Aniline. Source: Oreate AI Blog URL: [Link]

-

Title: Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Source: PMC (PubMed Central) URL: [Link]

-

Title: Benzoic acid to Aniline. Source: askIITians URL: [Link]

-

Title: Chapter 3: Synthetic Methods for Primary Anilines. Source: De Gruyter URL: [Link]

- Title: Process for the preparation of 2-trifluoromethoxy-aniline.

-

Title: Schmidt Reaction. Source: Chemistry LibreTexts URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: PMC (PubMed Central) URL: [Link]

-

Title: Hofmann Rearrangement. Source: Chemistry Steps URL: [Link]

-

Title: Hofmann rearrangement. Source: Wikipedia URL: [Link]

-

Title: HOFMANN REARRANGEMENT. Source: PHARMD GURU URL: [Link]

-

Title: Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Source: ResearchGate URL: [Link]

-

Title: The Hofmann and Curtius Rearrangements. Source: Master Organic Chemistry URL: [Link]

-

Title: 4-(trifluoromethyl)benzoic acid. Source: PubChem URL: [Link]

Sources

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. quora.com [quora.com]

- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. pharmdguru.com [pharmdguru.com]

- 12. Benzoic acid to Aniline - askIITians [askiitians.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Curtius Rearrangement [organic-chemistry.org]

- 16. 4-(Trifluoromethoxy)benzoic acid 96 330-12-1 [sigmaaldrich.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. almacgroup.com [almacgroup.com]

Activating 3-Nitro-5-(trifluoromethoxy)benzoic Acid: A Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Activation of a Highly Electron-Deficient Carboxylic Acid

3-Nitro-5-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its utility is derived from the strong electron-withdrawing properties of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups. These substituents significantly increase the acidity of the carboxylic acid and modulate the electronic properties of the aromatic ring. However, these same features can present challenges in activating the carboxyl group for subsequent reactions, such as amide and ester formation. The electron-deficient nature of the aromatic ring can decrease the nucleophilicity of the carboxylate, potentially slowing down the reaction with activating agents and making the resulting activated species highly reactive and susceptible to side reactions.

This comprehensive guide provides an in-depth analysis of suitable reagents and detailed protocols for the efficient activation of 3-Nitro-5-(trifluoromethoxy)benzoic acid. We will explore the mechanistic rationale behind reagent selection and provide step-by-step procedures to ensure successful and reproducible outcomes in your research.

Choosing Your Activator: A Comparative Analysis

The selection of an appropriate activating reagent is paramount for the successful conversion of 3-Nitro-5-(trifluoromethoxy)benzoic acid. The ideal reagent should offer high efficiency, minimize side reactions, and be compatible with a wide range of nucleophiles. Below is a comparative analysis of commonly employed activating reagents.

| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Forms a highly reactive OAt- or OBt-active ester. | High efficiency, fast reaction rates, low racemization, suitable for sterically hindered and electron-deficient substrates.[1][2] | Higher cost, can cause side reactions like guanidinylation of amines if used in excess.[1] |

| Carbodiimides | EDC, DCC, DIC | Forms an O-acylisourea intermediate, which can be trapped by an additive like HOBt or Oxyma Pure to form a more stable active ester.[3] | Cost-effective, widely used, water-soluble byproducts (for EDC).[3] | Can lead to racemization, DCC byproduct (DCU) is insoluble and can be difficult to remove, less effective for challenging couplings without additives. |

| Phosphonium Salts | PyBOP, PyAOP | Forms a reactive phosphonium ester. | High reactivity, effective for hindered systems. | Can be less stable than uronium salts, byproducts can sometimes complicate purification. |

| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride. | Very high reactivity of the intermediate, cost-effective. | Harsh reaction conditions (often requires heating), generates corrosive HCl gas, limited functional group tolerance. |

For 3-Nitro-5-(trifluoromethoxy)benzoic acid, uronium/aminium salt-based reagents, particularly HATU , are often the preferred choice due to their high reactivity and ability to overcome the electronic deactivation of the substrate. Carbodiimide-based methods, especially with EDC in combination with an additive like HOBt or Oxyma Pure , represent a robust and economical alternative.

Reaction Mechanisms Visualized

Understanding the mechanism of activation is key to troubleshooting and optimizing your reactions.

Caption: HATU-mediated amide coupling mechanism.

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the activation of 3-Nitro-5-(trifluoromethoxy)benzoic acid for the synthesis of amides and esters.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for a Broad Range of Amines)

This protocol is highly effective for coupling with primary and secondary amines, including those that are sterically hindered or electron-deficient.

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid

-

Amine of choice

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DMF (to a concentration of 0.1-0.5 M).

-

Reagent Addition: To the stirred solution, add the amine (1.0-1.2 eq), followed by HATU (1.1-1.2 eq).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.0-3.0 eq). The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For challenging couplings, the reaction time may need to be extended.

-

Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective and Robust)

This classic method is a reliable and economical choice for a wide variety of amide syntheses.

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid

-

Amine of choice

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole) or Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve 3-Nitro-5-(trifluoromethoxy)benzoic acid (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DCM or DMF.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

-

EDC Addition: Cool the reaction to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with the reaction solvent (DCM or ethyl acetate if DMF was used). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: Fischer-Speier Esterification (For Simple Alkyl Esters)

This method is a straightforward approach for the synthesis of simple esters, such as methyl or ethyl esters.

Materials:

-

3-Nitro-5-(trifluoromethoxy)benzoic acid

-

Anhydrous alcohol (e.g., methanol or ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or a strong acid catalyst

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Nitro-5-(trifluoromethoxy)benzoic acid in a large excess of the anhydrous alcohol (e.g., 10-20 equivalents or using the alcohol as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.

-

Purification: Wash the organic solution with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.[4][5]

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction mixture (e.g., to 40-50 °C).

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For EDC/HOBt couplings, the order of addition can be critical; pre-activating the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amine can sometimes improve yields.

-

Side Reactions: With HATU, using a minimal excess (e.g., 1.1 eq) can help to avoid guanidinylation of the amine.

-

Choice of Base: A non-nucleophilic base like DIPEA is generally preferred over triethylamine to avoid acylation of the base. The pKa of the base should be high enough to deprotonate the carboxylic acid but not so high as to cause other side reactions.

By understanding the chemical nature of 3-Nitro-5-(trifluoromethoxy)benzoic acid and carefully selecting the appropriate activating reagents and reaction conditions, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors.

References

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Benchchem. Accessed February 15, 2026.

-

HATU. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link].

- Amine to Amide Mechanism - HATU. Common Organic Chemistry. Accessed February 15, 2026.

- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Accessed February 15, 2026.

- Subbagh, H. E., Park, H. S., & Lee, K. T. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(11), 3123.

- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies.

- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. Accessed February 15, 2026.

- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Accessed February 15, 2026.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Published June 4, 2024. Accessed February 15, 2026.

- Lab5 procedure esterific

- Esterification Experiment. AWS. Accessed February 15, 2026.

- Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. Published July 15, 2017. Accessed February 15, 2026.

- Process for preparing nitro benzoic acid alkyl esters.

- Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Published March 10, 2015. Accessed February 15, 2026.

- SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. Accessed February 15, 2026.

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Published April 16, 2013. Accessed February 15, 2026.

- 3: Esterification (Experiment). Chemistry LibreTexts. Published August 16, 2021. Accessed February 15, 2026.

- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Published August 29, 2022. Accessed February 15, 2026.

- Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC. Published August 3, 2021. Accessed February 15, 2026.

- Synthesis of N-trifluoromethylated amides from trifluoromethyl carbamic...

- Coupling Reagents. Aapptec Peptides. Accessed February 15, 2026.

- Recent development of peptide coupling reagents in organic synthesis. Accessed February 15, 2026.

- Synthesis of amides from nitriles.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYLBENZONITRILE FROM TRIFLUOROMETHYLBENZALDEHYDE.

- Nitrobenzoic acid amide derivatives. European Patent Office. Accessed February 15, 2026.

- 3-Nitro-4-bromomethyl benzoic acid.

Sources

Application Notes & Protocols: Leveraging 3-Nitro-5-(trifluoromethoxy)benzoic Acid for the Design of Advanced Fluorinated Scaffolds

Prepared by: Gemini, Senior Application Scientist

Foundational Insight: The Strategic Value of the Trifluoromethoxy Group in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and biological properties.[1][2][3] Among fluorinated motifs, the trifluoromethoxy (-OCF3) group has emerged as a particularly valuable substituent, albeit historically underexplored compared to its trifluoromethyl (-CF3) counterpart.[4][5][6] Its unique electronic signature and steric profile impart significant advantages to a parent molecule.

The -OCF3 group dramatically increases lipophilicity, often more so than the -CF3 group, which can enhance a drug candidate's ability to cross biological membranes and improve its overall absorption, distribution, metabolism, and excretion (ADME) profile.[5][7] The carbon-fluorine bonds within the group are exceptionally strong, rendering it highly resistant to metabolic degradation.[7] This enhanced metabolic stability can lead to an increased half-life in the body, potentially reducing dosing frequency.[7]

Our focus here is on 3-Nitro-5-(trifluoromethoxy)benzoic acid , a versatile building block that capitalizes on these benefits. This reagent is uniquely trifunctionalized:

-

A Carboxylic Acid (-COOH): Provides a reliable synthetic handle for elaboration, most commonly through amide bond formation.[8]

-

A Trifluoromethoxy (-OCF3) Group: Bestows the desirable physicochemical properties discussed above.

-

A Nitro (-NO2) Group: A versatile functional group that acts as a powerful electron-withdrawing group and can be chemically reduced to a primary amine, opening a gateway for secondary diversification of the scaffold.[9][10]